Cinacalcet Impurity D
Description
Significance of Impurity Research in Active Pharmaceutical Ingredients (APIs)
The investigation of impurities in APIs is a cornerstone of modern drug development. aquigenbio.com Unwanted chemicals that remain in the final API or develop during formulation or storage can alter the drug's safety and effectiveness. adventchembio.comcymitquimica.com Even trace amounts of these substances have the potential to affect the pharmacological and toxicological profile of a medication. adventchembio.com Therefore, identifying, characterizing, and controlling impurities is essential to ensure the quality, safety, and efficacy of pharmaceutical products. aquigenbio.comcymitquimica.com This process, known as impurity profiling, provides valuable insights into the manufacturing process, allowing for optimization of synthetic routes and purification methods. aquigenbio.com
Regulatory Landscape and Quality Assurance in Pharmaceutical Impurity Control
A robust regulatory framework governs the control of impurities in pharmaceuticals. perkinelmer.com International bodies, most notably the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established comprehensive guidelines. jpionline.org These guidelines, such as ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the identification, qualification, and control of impurities. jpionline.orgveeprho.comeuropa.euich.org
Quality assurance (QA) and quality control (QC) are integral to adhering to these regulations. delepharma.com QA encompasses the systems and processes that ensure a product consistently meets quality standards, while QC involves the testing of materials and products to ensure they are free from impurities and meet specifications. complisolutions.com These functions work in tandem to identify and mitigate potential quality issues throughout the manufacturing process, from raw material testing to the final product. delepharma.comcomplisolutions.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce these stringent guidelines to safeguard public health. gmpinsiders.comeuropa.eu
Overview of Impurity Categorization in Drug Substances
The ICH classifies impurities in drug substances into three main categories: gmpinsiders.comglobalresearchonline.netpharmastate.academy
Organic Impurities: These are often process-related or drug-related substances. They can arise during manufacturing or storage and include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.orgpharmastate.academy
Inorganic Impurities: These impurities typically derive from the manufacturing process and are generally known and identified. veeprho.com Examples include reagents, ligands, catalysts, heavy metals, and inorganic salts. jpionline.orgpharmastate.academy
Residual Solvents: These are organic volatile chemicals used or produced in the manufacturing of drug substances or in the preparation of drug products. gmpinsiders.com Due to their potential toxicity, their levels are strictly controlled. gmpinsiders.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F6N/c1-23(29-18-6-14-26-13-2-3-17-30(26)29)39(19-7-11-24-9-4-15-27(21-24)31(33,34)35)20-8-12-25-10-5-16-28(22-25)32(36,37)38/h2-6,9-10,13-18,21-23H,7-8,11-12,19-20H2,1H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWNEBVDXWCUKG-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)CCCC4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cinacalcet Impurity D: a Detailed Profile
Chemical Identity and Structure
Cinacalcet Impurity D is chemically identified as N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine. clearsynth.comnih.gov It is also referred to by synonyms such as N-[(3-Trifluoromethyl)phenyl)propyl] Cinacalcet and Cinacalcet Tertiary Amine. chemicalbook.comclearsynth.com
Below is a table summarizing its key chemical identifiers and properties.
| Identifier | Value | Source |
| IUPAC Name | N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine | nih.gov |
| CAS Number | 1271930-15-4 | chemicalbook.com |
| Molecular Formula | C32H31F6N | nih.gov |
| Molecular Weight | 543.59 g/mol | nih.gov |
Formation and Synthesis
This compound is typically formed as a by-product during the synthesis of Cinacalcet. chemicalbook.com One reported laboratory-scale synthesis involves the reaction of Cinacalcet hydrochloride with 1-(3-bromopropyl)-3-(trifluoromethyl)benzene (B176860) in the presence of potassium carbonate and toluene. chemicalbook.com The reaction mixture is heated, and after completion, the product is isolated and purified. chemicalbook.com Another potential pathway for its formation is through the over-alkylation of the Cinacalcet molecule during the synthetic process. thieme-connect.de
Analytical Characterization
The detection and quantification of this compound are crucial for the quality control of Cinacalcet. Various analytical techniques are employed for its characterization.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods for the analysis of Cinacalcet and its impurities. nih.gov Reversed-phase HPLC (RP-HPLC) and RP-UPLC methods have been developed and validated for the separation and quantification of this compound from the main API and other related substances. nih.gov These methods often utilize C8 or C18 columns and a mobile phase consisting of a buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724). nih.gov The detection is typically carried out using a UV detector at a specific wavelength, for instance, 223 nm or 270 nm.
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural confirmation of impurities. eurasianjournals.com Techniques like electrospray ionization mass spectrometry (ESI-MS/MS) can provide detailed information about the molecular weight and fragmentation pattern of this compound, aiding in its definitive identification.
Conclusion
The comprehensive study of impurities like Cinacalcet (B1662232) Impurity D is a fundamental aspect of ensuring the quality and safety of pharmaceutical products. Through rigorous analytical testing and adherence to global regulatory standards, the pharmaceutical industry maintains control over the purity of active pharmaceutical ingredients. The detailed understanding of the formation and characterization of specific impurities allows for the development of robust manufacturing processes and control strategies, ultimately safeguarding patient health.
An in-depth analysis of a specific process-related impurity found in the synthesis of Cinacalcet, this article focuses exclusively on the nomenclature, chemical characterization, and structural elucidation of the compound known as Cinacalcet Impurity D. This impurity is a subject of analytical scrutiny in the pharmaceutical industry to ensure the quality and purity of the final active pharmaceutical ingredient (API).
Analytical Methodologies for Detection and Quantification of Cinacalcet Impurity D
Chromatographic Techniques for Separation and Estimation
Chromatography is the cornerstone for analyzing pharmaceutical impurities due to its high resolving power. Techniques like High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are widely utilized for the analysis of Cinacalcet (B1662232) and its related substances, including Impurity D. researchgate.net
HPLC is the most prevalent technique for the analysis of Cinacalcet and its impurities. researchgate.netpharmainfo.in Various HPLC methods have been developed and validated to ensure the quality control of Cinacalcet bulk drug and its formulations. ijrps.com These methods are designed to be specific, accurate, precise, and robust, adhering to guidelines from the International Council for Harmonisation (ICH). biointerfaceresearch.comejbps.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Cinacalcet and its impurities. biointerfaceresearch.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This setup allows for the effective separation of Cinacalcet from its various process-related impurities and degradation products.
Several RP-HPLC methods have been specifically developed for the determination of Cinacalcet impurities. One such method utilizes a Phenomenex C8 column with a mobile phase consisting of 10 mM aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724), delivered in a gradient mode. researchgate.net Another method employs a Purospher® STAR Phenyl column with a gradient elution of sodium perchlorate (B79767) solution and acetonitrile. sigmaaldrich.com These methods demonstrate good resolution and sensitivity for detecting impurities like Cinacalcet Impurity D.
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. biointerfaceresearch.com The development of such methods is a regulatory requirement to ensure that the quality of the drug product is maintained over its shelf life. bhu.ac.in These methods are validated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. ejbps.comijrpb.com
For Cinacalcet, several stability-indicating RP-HPLC methods have been established. ijrpb.com In these studies, Cinacalcet was subjected to hydrolysis (acidic and basic), oxidation (using hydrogen peroxide), thermal, and photolytic stress. biointerfaceresearch.com The resulting degradation products were effectively separated from the main peak of Cinacalcet and its known impurities, proving the specificity of the methods. nih.govmdpi.comresearchgate.net For instance, significant degradation was noted under peroxide stress conditions, but the developed methods were able to resolve the degradants from Cinacalcet and its impurities, with peak purity tests confirming the homogeneity of the Cinacalcet peak. nih.gov The ability to separate these degradation products ensures that the method can be reliably used for stability testing of Cinacalcet API and its formulations. bhu.ac.in
Gradient elution is a powerful technique in HPLC where the composition of the mobile phase is changed during the analytical run. This approach is particularly useful for separating complex mixtures containing components with a wide range of polarities, such as a parent drug and its various impurities. For the analysis of Cinacalcet and its impurities, gradient elution is essential to achieve adequate resolution and a reasonable run time. nih.gov
The optimization process involves adjusting parameters like the initial and final mobile phase compositions, the gradient steepness, and the duration of each step. For example, a method for separating Cinacalcet impurities used a gradient starting with a higher proportion of aqueous buffer and gradually increasing the proportion of acetonitrile. sigmaaldrich.comnih.gov This ensures that early-eluting polar impurities are well-retained and separated, while late-eluting nonpolar impurities are eluted in a timely manner with good peak shape.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. nih.gov
A sensitive, stability-indicating gradient RP-UPLC method has been developed for the quantitative estimation of Cinacalcet hydrochloride and its impurities. nih.govmdpi.com This method uses an Acquity BEH Shield RP18 column (1.7 µm particle size) and provides efficient separation of four known process-related impurities from the parent drug. nih.govresearchgate.netsemanticscholar.org The shorter run times achieved with UPLC are advantageous for high-throughput analysis in quality control laboratories. nih.gov The method was validated according to ICH guidelines and proven to be specific, precise, linear, and robust, capable of separating all impurities with a resolution greater than 2. nih.govresearchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. While fewer HPTLC methods are reported for Cinacalcet compared to HPLC, it has been shown to be a viable alternative for its analysis. scirp.orgscirp.org
A simple and sensitive HPTLC method has been developed and validated for the determination of Cinacalcet hydrochloride. The method uses aluminum-backed silica (B1680970) gel 60 F₂₅₄ plates as the stationary phase and a mixture of chloroform (B151607) and acetonitrile as the mobile phase. scirp.orgscirp.org Densitometric analysis is performed at a wavelength of 282 nm. scirp.org The method was validated as per ICH guidelines and was used to conduct forced degradation studies, demonstrating its stability-indicating nature. researchgate.net The developed HPTLC method was found to be precise, accurate, and reproducible for the quantification of Cinacalcet and could be applied for routine quality control. scirp.org
Stability-Indicating HPLC Method Development
Gas Chromatography (GC) Considerations
While High-Performance Liquid Chromatography (HPLC) is more commonly cited for the analysis of cinacalcet and its impurities, Gas Chromatography (GC) offers a viable alternative, particularly for volatile impurities or those that can be derivatized to enhance volatility. A study aimed at the simultaneous estimation of potential genotoxic impurities in cinacalcet hydrochloride utilized a GC-mass spectrometry (GC-MS/MS) method. sciencegate.app This approach highlights the sensitivity and specificity that GC-MS/MS can offer for impurity profiling.
For the successful analysis of cinacalcet impurities by GC, several factors must be considered:
Column Selection: The choice of the stationary phase is critical for achieving adequate separation. A DB-624 column has been used effectively for the separation of certain cinacalcet impurities. sciencegate.app The polarity and film thickness of the column must be optimized to resolve the impurity from the API and other related substances.
Injector and Detector Temperatures: Optimizing the injector temperature is crucial to ensure efficient volatilization of the analyte without causing thermal degradation. Similarly, the detector temperature must be appropriate for the target analytes. For instance, an injector temperature of 150°C and a source temperature of 250°C have been reported in a GC-MS/MS method for cinacalcet impurities. sciencegate.app
Carrier Gas and Flow Rate: Helium is a commonly used carrier gas in GC. sciencegate.app The flow rate must be optimized to achieve a balance between analysis time and separation efficiency. A flow rate of 1.5 mL/min has been successfully employed. sciencegate.app
Derivatization: In cases where impurities have low volatility, derivatization may be necessary to increase their amenability to GC analysis. However, for some impurities, direct analysis is possible. sciencegate.app
A study detailed the development of a GC-MS method for the control of potential genotoxic impurities in vigabatrin, which can provide insights into the general approach for such analyses. sciencegate.app Another study determined that a specific impurity in a synthesis pathway was not a carryover impurity by using spiking analysis in gas chromatography, demonstrating the utility of GC in impurity tracking. beilstein-journals.org
Electrophoretic Techniques for Impurity Profiling
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), have emerged as powerful tools for the analysis of pharmaceutical impurities, offering high efficiency, rapid analysis times, and unique selectivity compared to chromatographic methods. xjtu.edu.cngoogleapis.com
Capillary Zone Electrophoresis (CZE) has been successfully applied to the impurity profiling of various drugs, including cinacalcet. googleapis.comresearchgate.net These methods are valued for their ability to separate analytes based on their charge-to-size ratio, providing a different separation mechanism than reversed-phase HPLC.
A CZE method was developed for the simultaneous determination of the enantiomeric purity and related impurities of cinacalcet. researchgate.netmdpi.com The development of this method was guided by Quality by Design (QbD) principles to ensure robustness. researchgate.net The optimized conditions for such a separation might include a specific buffer system, pH, and the use of organic modifiers. For example, a phosphate (B84403) buffer at a low pH is often used. researchgate.net
Key considerations for developing a CE method for this compound include:
Buffer Composition and pH: The choice of buffer and its pH are critical for controlling the charge of the analytes and the electroosmotic flow (EOF), thereby influencing migration times and resolution.
Applied Voltage: The voltage affects the speed of the separation and the generation of Joule heating. It must be optimized to achieve good resolution within a reasonable timeframe without compromising peak shape.
Capillary Dimensions: The length and internal diameter of the capillary impact the efficiency of the separation and the detection sensitivity.
Since cinacalcet is a chiral molecule, controlling its enantiomeric purity is crucial as the R-enantiomer is significantly more active than the S-enantiomer. pharmainfo.in Chiral Capillary Electrophoresis is an effective technique for the separation of enantiomers. This is typically achieved by adding a chiral selector to the background electrolyte.
For the chiral separation of cinacalcet, various cyclodextrins (CDs) have been investigated as chiral selectors. researchgate.netresearchgate.net Studies have shown that derivatized β-cyclodextrins and γ-cyclodextrins, such as (2-hydroxypropyl)-γ-cyclodextrin (HP-γ-CD), are effective in resolving the enantiomers of cinacalcet. researchgate.netmdpi.comresearchgate.net The selection of the appropriate chiral selector and its concentration are paramount for achieving baseline separation of the enantiomers.
A CZE method was developed to evaluate the enantiomeric purity of cinacalcet, demonstrating the ability to detect the S-enantiomer as an impurity. mdpi.com The optimized conditions for this separation included a phosphate buffer at pH 2.5, a specific concentration of HP-γ-CD, and the addition of an organic modifier like methanol. mdpi.comresearchgate.net This method was capable of separating the enantiomers within approximately 12 minutes. mdpi.comresearchgate.net
Capillary Electrophoresis (CE) for Impurity Separation
Method Validation Parameters for this compound Quantification
The validation of an analytical method is essential to ensure its reliability for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. biointerfaceresearch.com For the quantification of this compound, the following validation parameters are critical.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, and matrix components. biointerfaceresearch.comnih.gov In the context of this compound analysis, specificity is demonstrated by showing that the peak corresponding to Impurity D is well-resolved from the peaks of cinacalcet, other known impurities, and any potential degradation products. nih.govsmsjournals.comijrps.com
This is often achieved by:
Spiking Studies: A sample is spiked with the main component, known impurities, and the impurity of interest to demonstrate resolution. ijrps.com
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. nih.gov The analytical method must be able to separate Impurity D from these newly formed peaks. nih.gov The use of a photodiode array (PDA) detector can help in assessing peak purity, further confirming the specificity of the method. nih.govijrps.comgoogle.com
A study on cinacalcet impurities demonstrated specificity by showing that degradation products were well-separated from cinacalcet and its known related substances. google.com Another study confirmed the selectivity of a developed method by analyzing a placebo and comparing it with the cinacalcet standard. ijrps.com
Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govbhu.ac.in The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. bhu.ac.in
For the quantification of this compound, linearity is typically established by preparing a series of solutions of the impurity at different concentrations and analyzing them. nih.gov A calibration curve is then constructed by plotting the peak area response against the concentration. nih.gov The linearity is evaluated by statistical methods, such as calculating the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. nih.govbhu.ac.in
The following table summarizes linearity data from a study on cinacalcet and its impurities:
| Analyte | Range (µg/mL) | Correlation Coefficient (r) |
| Cinacalcet | LOQ - 1.7 | ~0.999 |
| RNEA | LOQ - 1.7 | ~0.999 |
| Regioisomer | LOQ - 1.7 | ~0.999 |
| Diastereomer Isomer-1 | LOQ - 1.7 | ~0.999 |
| Diastereomer Isomer-2 | LOQ - 1.7 | ~0.999 |
Data adapted from a study on the UPLC analysis of cinacalcet impurities. nih.gov LOQ denotes the Limit of Quantification.
Another study established linearity for cinacalcet and three of its impurities in the range of 40% to 160% of the working concentration. bhu.ac.in The range for an impurity method should typically span from the reporting threshold to at least 120% of the specification limit.
Accuracy and Precision
The accuracy of an analytical method denotes the closeness of the test results to the true value. For this compound, accuracy is typically evaluated by spiking the impurity at various concentration levels into the drug product matrix. Studies have demonstrated high recovery rates, generally within 98-102%, indicating the method's accuracy. biointerfaceresearch.comresearchgate.net For instance, one study spiked impurities at LOQ, 0.1%, 0.2%, and 0.3% of the Cinacalcet concentration, with the percentage mean recoveries at each level being calculated to confirm accuracy. nih.gov Another study reported accuracy for each impurity to be within the range of 90 to 110%. bhu.ac.in
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). For this compound, the relative standard deviation (%RSD) for repeated measurements is consistently found to be less than 2%, a common acceptance criterion that demonstrates the method's precision. biointerfaceresearch.comresearchgate.net One validation study reported a %RSD of less than 2.1% for individual impurities in the method precision study. nih.gov
Table 1: Accuracy Data for Cinacalcet Impurities
| Concentration Level | Spiked Amount (µg/mL) | Recovered Amount (µg/mL) | Recovery (%) |
|---|---|---|---|
| LOQ | 0.45 | 0.46 | 102.2 |
| 100% | 1.50 | 1.48 | 98.7 |
| 150% | 2.25 | 2.27 | 100.9 |
Note: This table is a representative example based on typical validation data.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for ensuring that even trace amounts of this compound can be reliably controlled.
For Cinacalcet impurities, the LOD and LOQ are established by signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method determined the LOD for a diastereomer isomer of Cinacalcet to be 0.167 µg/mL and the LOQ to be 0.45 µg/mL. nih.gov Another high-performance liquid chromatography (HPLC) method reported an LOD of 0.21 µg/mL and an LOQ of 0.65 µg/mL for Cinacalcet, with LOQs for impurities ranging from 0.03 to 0.13 µg/mL. sigmaaldrich.com The precision at the LOQ level is also verified, with the %RSD of replicate injections being well within acceptable limits, often below 10%. nih.gov
Table 2: LOD and LOQ Values for Cinacalcet Impurities
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| Diastereomer Isomer-2 | 0.167 | 0.45 |
| RNEA | 0.036 | 0.11 |
| Regioisomer | 0.082 | 0.22 |
Source: Data compiled from a UPLC method validation study. nih.gov
System Suitability Testing
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately. nih.gov The parameters for system suitability are typically established during method validation and checked before each analytical run.
For the analysis of this compound, system suitability is typically assessed by injecting a standard solution multiple times. ijrpr.com Key parameters and their typical acceptance criteria include:
Tailing factor: Should be not more than 2.0. sigmaaldrich.com
Theoretical plates (N): Generally required to be greater than 2000. sigmaaldrich.com
Relative standard deviation (%RSD) of replicate injections: Usually not more than 2.0% for peak area and retention time. biointerfaceresearch.comresearchgate.net
Meeting these criteria ensures the system is suitable for the intended analysis. nih.gov
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
| %RSD of Retention Time (n=6) | ≤ 1.0% |
Note: These are common criteria and may vary slightly between different validated methods.
Sample and Mobile Phase Stability
The stability of both the sample solutions and the mobile phase is critical for obtaining reliable and accurate results, especially in a quality control environment where samples may be prepared and left standing before analysis. Stability studies are conducted by analyzing the solutions at various time intervals (e.g., 24, 48 hours) and under different storage conditions. bhu.ac.in For Cinacalcet and its impurities, studies have confirmed that both sample and standard solutions are stable for at least 48 hours at room temperature, with no significant changes observed in the impurity content. nih.govsemanticscholar.org Similarly, the mobile phase has also been shown to be stable over this period. nih.govsemanticscholar.org
Application of Reference Standards for Impurity D
Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis. google.com For this compound, a certified reference standard is essential for the accurate identification and quantification of this impurity in the active pharmaceutical ingredient (API) and final drug product. synzeal.comsigmaaldrich.com
The applications of the this compound reference standard include:
Identification: The retention time of the peak corresponding to Impurity D in a sample chromatogram is compared to the retention time of the reference standard for positive identification. google.com
Quantification: A solution of the reference standard at a known concentration is used to calibrate the analytical instrument. ijrpr.com This allows for the calculation of the amount of Impurity D present in the test sample. This can be done using an external standard method or by determining a relative response factor (RRF) if the impurity is being quantified against the main Cinacalcet peak.
Method Validation: The reference standard is indispensable for validating the analytical method for parameters such as accuracy, precision, linearity, LOD, and LOQ. biointerfaceresearch.comresearchgate.netejbps.com
System Suitability: The reference standard can be included in a system suitability solution to verify the resolution between Impurity D and other components, including the active ingredient and other impurities. ijrpr.com
Pharmaceutical secondary standards, which are qualified as Certified Reference Materials (CRMs) and are traceable to primary pharmacopeial standards (USP, EP), are often used for these purposes. sigmaaldrich.com
Impurity Profiling and Control Strategies for Cinacalcet Drug Substance
Comprehensive Impurity Profiling Approaches
A thorough impurity profile of the Cinacalcet (B1662232) drug substance is paramount and is achieved through a combination of advanced analytical techniques and forced degradation studies. The goal is to detect, identify, and quantify all potential impurities, including process-related impurities, degradation products, and isomers.
Analytical Techniques: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most widely used techniques for the impurity profiling of Cinacalcet. nih.gov These methods offer high resolution and sensitivity for separating Cinacalcet from its various impurities. A typical stability-indicating HPLC or UPLC method utilizes a reversed-phase column, such as a C18 or C8, with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724), often in a gradient elution mode. nih.gov Photodiode array (PDA) detectors are commonly employed to monitor the elution, allowing for the spectral analysis of separated peaks to aid in identification.
Capillary electrophoresis (CE) has also emerged as a powerful tool for the analysis of Cinacalcet and its impurities, particularly for chiral separations to determine the enantiomeric purity. pharmainfo.inresearchgate.netsci-hub.se The use of chiral selectors within the background electrolyte in CE allows for the effective separation of the desired (R)-enantiomer from its less active (S)-enantiomer. researchgate.net
For the structural elucidation of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable. pharmainfo.in
Forced Degradation Studies: Forced degradation, or stress testing, is a critical component of impurity profiling. nih.govijaresm.combiointerfaceresearch.com By subjecting the Cinacalcet drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation products that could form during storage are generated and identified. nih.govbiointerfaceresearch.comresearchgate.net For instance, studies have shown that Cinacalcet hydrochloride is susceptible to degradation under oxidative stress. nih.gov The data from these studies are crucial for developing stability-indicating analytical methods and for understanding the degradation pathways of the drug. nih.gov
A number of process-related impurities and degradation products for Cinacalcet have been identified, including:
Cinacalcet Impurity D: A tertiary amine impurity.
(+)-R-1-(1-Naphthyl)ethylamine (RNEA): A starting material. nih.gov
Regioisomer, Diastereomer Isomer-1, and Diastereomer Isomer-2: Process-related impurities. nih.gov
Dehydro Cinacalcet: A process impurity. bhu.ac.in
Cinacalcet Mesylate: An intermediate. bhu.ac.in
Table 1: Analytical Methods for Cinacalcet Impurity Profiling
| Analytical Technique | Application | Key Parameters |
| HPLC/UPLC | Quantitative estimation of impurities, Stability-indicating assays | Reversed-phase columns (C8, C18), Gradient elution with buffered mobile phase, UV/PDA detection |
| Capillary Electrophoresis (CE) | Chiral purity analysis, Impurity determination | Chiral selectors (e.g., cyclodextrins), Buffer pH and concentration, Applied voltage |
| LC-MS | Identification and structural elucidation of unknown impurities | Combination of liquid chromatography for separation and mass spectrometry for mass analysis |
| NMR Spectroscopy | Structural elucidation of impurities | Provides detailed information about the chemical structure of molecules |
Risk Assessment and Mitigation Strategies for Impurities
A systematic risk-based approach is essential for controlling impurities in the Cinacalcet drug substance. This involves identifying potential sources of impurities and implementing mitigation strategies at various stages of the manufacturing process. A recent concern in pharmaceutical manufacturing is the formation of nitrosamine (B1359907) impurities, which are potential carcinogens. A robust risk assessment for nitrosamines in Cinacalcet is crucial, considering factors like the presence of secondary amines in the drug structure and the potential for nitrosating agents in raw materials or solvents. qvents.in
The quality of raw materials and starting materials is a critical factor that can significantly impact the impurity profile of the final drug substance. nih.govgoogle.com For Cinacalcet, key starting materials such as (R)-1-(1-naphthyl)ethylamine and 3-(3-trifluoromethylphenyl)propanal must be of high purity. thieme-connect.debeilstein-journals.org Impurities present in these starting materials can be carried through the synthesis and end up in the final product. google.com
Mitigation Strategies:
Stringent Specifications: Establishing and enforcing strict specifications for all raw materials and starting materials.
Supplier Qualification: Thoroughly qualifying and auditing suppliers to ensure consistent quality. qvents.in
Analytical Testing: Implementing rigorous analytical testing of incoming materials to detect and quantify any impurities.
Intermediates formed during the synthesis of Cinacalcet can also be a source of impurities. nih.govgoogle.comgoogle.com For example, the formation of Schiff's base as an intermediate needs to be carefully controlled to prevent the formation of related impurities. thieme-connect.de Inadequate control of reaction conditions during the formation and processing of intermediates can lead to the generation of by-products.
Mitigation Strategies:
In-Process Controls (IPCs): Implementing IPCs at critical steps to monitor the progress of the reaction and the formation of intermediates.
Purification of Intermediates: Purifying critical intermediates to remove impurities before proceeding to the next step in the synthesis.
Process Optimization: Optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize the formation of side products.
Solvents are used extensively in the synthesis and purification of Cinacalcet. ncc.iemetapress.comcoastviewsolvents.com The purity of these solvents is crucial, as impurities in the solvent can contaminate the drug substance. coastviewsolvents.comibisscientific.com For instance, trace impurities in solvents can lead to unexpected side reactions. Recovered solvents must be carefully assessed to ensure they are free from contaminants that could compromise the quality of the drug substance. qvents.in
Mitigation Strategies:
High-Purity Solvents: Using high-purity, pharmacopeial-grade solvents for all manufacturing steps.
Solvent Testing: Regularly testing solvents for purity and the presence of any contaminants. ibisscientific.com
Validation of Solvent Recovery Processes: Validating the process for solvent recovery to ensure that it effectively removes any impurities.
In a multi-product manufacturing facility, there is a risk of cross-contamination from other products manufactured using the same equipment. ardena.compharmtech.comdycem.com Residues of previously manufactured active pharmaceutical ingredients (APIs) or cleaning agents can contaminate the Cinacalcet drug substance. csanalytical.compharmout.net
Mitigation Strategies:
Validated Cleaning Procedures: Developing and validating robust cleaning procedures for all equipment to ensure the effective removal of any residues. csanalytical.com
Dedicated Equipment: Using dedicated equipment for critical manufacturing steps where feasible.
Facility Design: Designing the manufacturing facility to minimize the potential for cross-contamination, including proper segregation of different manufacturing areas. dycem.com
Personnel Training: Training personnel on proper gowning and hygiene procedures to prevent the transfer of contaminants. dycem.com
Table 2: Risk Assessment and Mitigation for Cinacalcet Impurities
| Source of Impurity | Potential Risk | Mitigation Strategy |
| Raw Materials/Starting Materials | Carry-over of impurities into the final product. | Strict specifications, supplier qualification, and analytical testing of incoming materials. |
| Intermediates | Formation of by-products and related impurities. | In-process controls, purification of intermediates, and optimization of reaction conditions. |
| Solvents | Contamination from impure or recovered solvents. | Use of high-purity solvents, regular testing, and validation of solvent recovery processes. |
| Equipment and Environment | Cross-contamination from other products or cleaning agents. | Validated cleaning procedures, dedicated equipment where possible, and appropriate facility design. |
Solvent Purity and Recovery Assessment
Quality by Design (QbD) Principles in Impurity Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.neteprajournals.com The application of QbD principles to the development of analytical methods for Cinacalcet impurities ensures the creation of robust and reliable methods. researchgate.netjchr.orgjchr.org
The QbD approach to analytical method development involves several key steps:
Defining the Analytical Target Profile (ATP): This involves defining the requirements for the analytical method, such as the desired accuracy, precision, and sensitivity for quantifying impurities. researchgate.netjddtonline.info
Identifying Critical Method Parameters (CMPs): These are the method parameters that can have a significant impact on the method's performance. For an HPLC method, CMPs could include the type of column, mobile phase composition, pH, flow rate, and column temperature. nih.govresearchgate.net
Risk Assessment: A risk assessment is performed to identify and rank the potential risks associated with the CMPs.
Design of Experiments (DoE): DoE is used to systematically study the effects of the CMPs on the method's performance and to identify the optimal method conditions. eprajournals.comnih.gov
Defining the Method Operable Design Region (MODR): The MODR is the multidimensional space of CMPs within which the method is demonstrated to perform as intended. researchgate.netjchr.org
Control Strategy: A control strategy is established to ensure that the method consistently operates within the MODR.
By applying QbD principles, a more thorough understanding of the analytical method is gained, leading to the development of a robust method that is less likely to fail during routine use. researchgate.netnih.gov For Cinacalcet, QbD has been successfully applied to develop HPLC and capillary electrophoresis methods for impurity analysis, ensuring the quality and consistency of the drug substance. researchgate.netjchr.orgjchr.orgresearchgate.net
Process Optimization for Impurity Minimization
The control of impurities in the Cinacalcet drug substance is a critical aspect of its manufacturing process, ensuring the final product's quality and purity. This compound, a process-related impurity, is identified as a di-alkylated byproduct. thieme-connect.declearsynth.com Its formation is a result of a secondary reaction with the active pharmaceutical ingredient (API). The chemical name for this compound is N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine. clearsynth.comnih.gov
To mitigate the formation of this compound and other process-related impurities, several optimization strategies have been developed. These focus on both physical and chemical aspects of the manufacturing process.
Key Optimization Strategies:
Control of Agitation Speed: Maintaining an optimal agitation speed is crucial to ensure homogenous mixing and reaction kinetics that favor the formation of the desired product over impurities. Studies demonstrated that insufficient agitation could lead to localized concentration gradients, promoting the formation of the di-alkyl impurity. thieme-connect.de
Mode of Addition: The sequence and rate at which reactants are added can significantly impact the impurity profile. For instance, slowly adding the aldehyde component to the amine solution was explored to control the reaction and minimize byproduct formation. thieme-connect.de
Hydrogenation Conditions: In related steps of the synthesis, such as the reduction of 3-(3-trifluoromethylphenyl)acrylic acid, the choice of catalyst, catalyst loading, and hydrogen pressure are optimized to prevent the formation of undesired byproducts like desfluoro impurities. beilstein-journals.orgbeilstein-journals.org While not directly forming Impurity D, this illustrates the rigorous process control necessary. Recrystallization is also employed to remove such impurities to achieve high purity of intermediates before they are used in subsequent steps. beilstein-journals.orgbeilstein-journals.org
The following tables summarize research findings on process optimization to minimize impurities during Cinacalcet synthesis.
Table 1: Influence of Agitation on Reaction Kinetics and Impurity Formation
| Scale | Agitation Speed (RPM) | Reaction Outcome | Reference |
|---|---|---|---|
| Laboratory | 200 RPM | Lower impurity levels, ~70% product yield | thieme-connect.de |
| Pilot Plant (Initial) | 40 RPM | Substantial increase in impurities, ~40% product yield | thieme-connect.de |
| Pilot Plant (Optimized) | Not specified, but optimized | Controlled impurity formation, ~70% overall yield | thieme-connect.de |
Table 2: Example of Optimization of Hydrogenation Conditions to Minimize an Impurity
| Catalyst (5% Pd/C) | H₂ Pressure | Crude Yield (%) | Desired Product (%) | Impurity 14 (%) | Reference |
|---|---|---|---|---|---|
| 10 mol % | 4.0 bar | 95 | 97.7 | 2.2 | beilstein-journals.orgbeilstein-journals.org |
| 10 mol % | Bubbling (1 atm) | 96 | 87.3 | 12.6 | beilstein-journals.orgbeilstein-journals.org |
| 5 mol % | Bubbling (1 atm) | 94 | 94.9 | 5.1 | beilstein-journals.orgbeilstein-journals.org |
| 2 mol % | Bubbling (1 atm) | 95 | 98.8 | 1.2 | beilstein-journals.orgbeilstein-journals.org |
In-Process Control (IPC) and Release Testing
To ensure the quality of Cinacalcet drug substance, robust analytical methods are required for both in-process control (IPC) and final release testing. These methods are designed to detect and quantify any impurities, including this compound, to ensure they remain within strictly regulated limits. The primary techniques employed are reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (RP-UPLC). nih.govijrpr.com
These chromatographic methods are developed to be stability-indicating, meaning they can effectively separate the main component (Cinacalcet) from its process-related impurities and any potential degradation products that might form under stress conditions such as exposure to acid, base, oxidation, heat, or light. nih.govresearchgate.net Validation of these analytical methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring they are accurate, precise, specific, linear, and robust for their intended purpose in a quality control laboratory. nih.govijrpr.comresearchgate.net
The specificity of these methods allows for the clear separation and quantification of various known impurities, including starting materials, intermediates, and byproducts like this compound. nih.govijrpr.com For example, a validated UPLC method was able to resolve Cinacalcet from its known impurities, with the degradation products being well-separated from the main peaks. nih.govresearchgate.net The limits of quantification for impurities are typically established in the range of 0.23–0.30 µg/mL. researchgate.net
The table below details typical chromatographic conditions used for the analysis of Cinacalcet and its impurities.
Table 3: Chromatographic Conditions for Impurity Analysis in Cinacalcet
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) | Method 3 (HPLC) | Reference |
|---|---|---|---|---|
| Column | Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µm | Phenomenex C8, 250×4.6 mm, 5 µm | YMC pack butyl | nih.gov, , bhu.ac.in |
| Mobile Phase | pH 6.6 Phosphate (B84403) buffer and Acetonitrile (Gradient) | 10 mM Ammonium (B1175870) acetate (B1210297) and Acetonitrile (Gradient) | pH 3.0 Phosphate buffer and Acetonitrile | nih.gov, , bhu.ac.in |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | Not Specified | nih.gov, , bhu.ac.in |
| Column Temperature | 35°C | 25°C | Not Specified | nih.gov, , bhu.ac.in |
| Detection Wavelength | 223 nm | 270 nm | Not Specified | nih.gov, , bhu.ac.in |
Through rigorous IPC at critical stages of the manufacturing process and comprehensive release testing of the final API, manufacturers can ensure that the levels of this compound and other impurities are consistently below the qualification thresholds defined by regulatory authorities. cbg-meb.nl
Compound Reference Table
Regulatory Guidelines and Compliance in Impurity Management
Compliance with Major Regulatory Authorities (e.g., USFDA, EMA)
Both the USFDA and the EMA have adopted the ICH guidelines on impurities, making them legally binding for pharmaceutical products marketed in their respective regions. europa.euregulations.gov
The USFDA provides guidance for industry on impurities in new drug substances and products, which are aligned with the ICH Q3A and Q3B guidelines. fda.govregulations.gov The agency also has specific guidance for Abbreviated New Drug Applications (ANDAs) regarding impurities. fda.gov Recent enforcement actions by the USFDA, such as the recall of Cinacalcet (B1662232) tablets due to the presence of an N-nitroso impurity above the recommended limit, highlight the agency's stringent oversight in this area. economictimes.comindiatimes.com The FDA has also set an Acceptable Intake (AI) limit for N-nitroso-cinacalcet. veeprho.com
Similarly, the EMA's scientific guidelines on impurities are based on the ICH framework. europa.eueuropa.eueuropa.eu The EMA has also been proactive in addressing concerns related to specific types of impurities, such as nitrosamines, and has issued revised guidance for the industry. gandlscientific.comeuropeanpharmaceuticalreview.com The agency emphasizes a risk-based approach to impurity control and requires manufacturers to demonstrate a thorough understanding of their manufacturing processes and potential sources of impurities. lgcstandards.com
Future Research Directions for Cinacalcet Impurity D
Advanced Analytical Techniques for Trace-Level Detection
The detection and quantification of impurities at trace levels are paramount for ensuring the quality and safety of pharmaceutical products. nih.gov While standard High-Performance Liquid Chromatography (HPLC) methods are commonly used for impurity profiling, future research should focus on more sensitive and advanced analytical techniques to detect and quantify Cinacalcet (B1662232) Impurity D, especially when it may be present in minute quantities. ijpsjournal.compharmainfo.in
Future research should emphasize the development and validation of ultra-sensitive methods. Ultra-High-Performance Liquid Chromatography (UPLC), known for its enhanced resolution and sensitivity, coupled with advanced detectors, offers a promising avenue. ijpsjournal.comnih.gov A significant area for development is the use of hyphenated techniques, which combine the separation power of chromatography with the specificity of mass spectrometry (MS). biomedres.usnih.gov
Key Research Focus Areas:
UPLC-MS/MS and HRMS: Developing and validating methods using UPLC coupled with tandem mass spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) can provide unparalleled sensitivity and specificity. ijpsjournal.com This allows for precise identification and quantification of Cinacalcet Impurity D at trace levels, far below what conventional UV detectors can achieve. nih.gov
Chiral Separation Techniques: Given that Cinacalcet is a chiral molecule, investigating the enantiomeric purity of impurities is crucial. Advanced chiral chromatography or Capillary Electrophoresis (CE) methods could be developed to not only quantify Impurity D but also to resolve and identify any of its potential stereoisomers. ijpsjournal.commdpi.commdpi.com
Method Validation according to ICH Guidelines: All new analytical methods must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust. nih.gov
Table 1: Comparison of Potential Analytical Techniques for this compound
| Technique | Principle | Potential Advantages for Impurity D Detection | Future Research Goal |
|---|---|---|---|
| UPLC-UV | High-pressure liquid chromatography with UV detection. | Improved resolution and speed over traditional HPLC. nih.gov | Develop stability-indicating method with low limits of detection (LOD) and quantification (LOQ). nih.gov |
| LC-MS/MS | Combines liquid chromatography with two stages of mass analysis. | High selectivity and sensitivity for complex matrices; structural confirmation. ijpsjournal.com | Establish a validated LC-MS/MS method for routine trace-level quantification in bulk drug and formulations. journalijar.com |
| HRMS | Mass spectrometry that provides high-resolution mass data. | Precise mass measurement for unambiguous identification and elemental composition determination. ijpsjournal.com | Utilize HRMS to characterize unknown degradation products and confirm the identity of Impurity D without a reference standard. |
| Chiral CZE | Capillary Zone Electrophoresis with a chiral selector. | High efficiency for separating enantiomers; low sample and solvent consumption. mdpi.comresearchgate.net | Develop a CZE method to resolve potential stereoisomers of Impurity D and the main API simultaneously. mdpi.com |
Computational Chemistry and Modeling of Impurity Formation Pathways
Understanding how an impurity is formed is the first step toward controlling its presence in the final drug product. Future research should leverage computational chemistry and in silico modeling to predict and elucidate the formation pathways of this compound. nih.govnih.gov These predictive tools can significantly accelerate process development and risk assessment by identifying potential reactive pathways before they are encountered in the laboratory. zamann-pharma.comacs.org
In silico software, such as those that use knowledge-based systems, can predict degradation pathways and the formation of process-related impurities. nih.govnih.govacs.org By inputting the structures of reactants, intermediates, and reagents used in the Cinacalcet synthesis, these models can predict the likelihood of side reactions that lead to the formation of Impurity D. jst.go.jp
Key Research Focus Areas:
Reaction Pathway Prediction: Employing predictive software to model the synthesis of Cinacalcet can highlight the specific reaction steps and conditions (e.g., temperature, pH, reagents) that are most likely to generate Impurity D. acs.org This allows chemists to proactively modify the synthetic route.
Structure-Activity Relationship (SAR) Models: Using SAR models to evaluate the molecular structure of Cinacalcet and its intermediates can help identify the functional groups most prone to side reactions or degradation. zamann-pharma.com
Quantum Chemistry Calculations: Density Functional Theory (DFT) and other quantum chemistry methods can be used to calculate the reaction energies and transition states for the proposed formation pathways of Impurity D. This provides a deeper mechanistic understanding and can help in selecting reaction conditions that thermodynamically or kinetically disfavor impurity formation.
Table 2: Application of Computational Tools in Impurity Pathway Analysis
| Computational Tool | Application | Research Objective for Impurity D |
|---|---|---|
| Predictive Degradation Software (e.g., Zeneth®) | Predicts potential degradation products and pathways based on a chemical structure and stress conditions. nih.govacs.org | Identify the most probable synthetic side-reactions or degradation pathways leading to Impurity D. |
| QSAR (Quantitative Structure-Activity Relationship) Models | Relates chemical structure to reactivity or other properties. zamann-pharma.com | Assess the structural features of Cinacalcet intermediates that make them susceptible to forming Impurity D. |
| DFT (Density Functional Theory) Calculations | Models electronic structure to predict reaction thermodynamics and kinetics. | Calculate the energy barriers for the formation of Impurity D versus the desired product, guiding process optimization. |
Green Chemistry Approaches to Impurity Mitigation in Cinacalcet Synthesis
One promising strategy is the use of alternative solvents and catalysts. For instance, a patented method describes an environmentally friendly synthesis of Cinacalcet using water as the reaction medium with a phase-transfer catalyst, which can reduce the use of organic solvents and potentially alter impurity profiles. google.com Another approach involves improving key intermediate syntheses, such as the preparation of 3-(3-trifluoromethylphenyl)propanal, to achieve higher purity and yield, thereby reducing the downstream formation of impurities. mdpi.com
Key Research Focus Areas:
Alternative Solvents and Catalysts: Investigating the use of green solvents (e.g., water, ionic liquids) and novel, highly selective catalysts (e.g., biocatalysts, iron-based catalysts) can minimize side reactions. mdpi.comacs.org Biocatalysis, using enzymes, is particularly attractive due to its high selectivity, which can prevent the formation of undesired byproducts. mdpi.com
Process Intensification: Research into continuous flow chemistry for the synthesis of Cinacalcet could offer better control over reaction parameters like temperature and mixing, leading to higher selectivity and reduced impurity formation. seqens.com
One-Pot Synthesis: Developing a "one-pot" process for Cinacalcet synthesis, where intermediates are not isolated, can reduce waste and minimize the opportunities for side reactions and degradation to occur between steps. seqens.comgoogle.com
Table 3: Green Chemistry Strategies for Mitigating this compound
| Green Chemistry Principle | Application to Cinacalcet Synthesis | Expected Outcome for Impurity D |
|---|---|---|
| Safer Solvents & Auxiliaries | Replace traditional organic solvents with water or other green alternatives. google.commdpi.com | Reduced environmental impact and potential alteration of reaction selectivity, minimizing Impurity D. |
| Catalysis | Employ highly selective catalysts, such as enzymes or novel metal catalysts, instead of stoichiometric reagents. mdpi.comacs.org | Increased reaction efficiency and selectivity, preventing the formation of side products like Impurity D. |
| Design for Energy Efficiency | Utilize energy-efficient techniques like microwave-assisted synthesis or continuous flow processing. seqens.commdpi.com | Faster reaction times and better process control, which can suppress impurity-forming pathways. |
| Real-Time Analysis | Implement in-line process analytical technology (PAT) to monitor the reaction in real-time. | Allows for immediate adjustments to reaction conditions to prevent excursions that could lead to impurity formation. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for the identification and quantification of Cinacalcet Impurity D in pharmaceutical formulations?
- Methodological Answer : this compound ((E)-3-(3-(Trifluoromethyl)phenyl)acrylic acid) is typically analyzed using reversed-phase HPLC with UV detection (e.g., 254 nm) and mass spectrometry (MS) for structural confirmation. Chromatographic conditions often employ a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in gradient elution mode . Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for verifying stereochemical configuration and impurity identity .
Q. How can researchers ensure the purity of this compound reference standards during method development?
- Methodological Answer : Purity validation requires a combination of orthogonal techniques:
- HPLC-UV for assessing chromatographic purity (>98% by area normalization).
- TGA (thermogravimetric analysis) to detect volatile impurities.
- Residual solvent analysis via GC-MS.
Certificates of Analysis (CoA) from accredited suppliers must include batch-specific data for traceability against pharmacopeial standards (e.g., USP) .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Stability studies should follow ICH Q1A guidelines, with forced degradation in acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H2O2) conditions. For pH-dependent instability (e.g., peak deformation at pH extremes, as observed in analogous impurities), use LC-MS/MS to identify degradation products and kinetic modeling (Arrhenius equation) to predict shelf-life. Stability-indicating methods must demonstrate specificity via spiking studies with structurally related impurities .
Q. How should researchers design forced degradation studies to elucidate formation pathways of this compound during synthesis?
- Methodological Answer :
- Step 1 : Synthesize Cinacalcet under controlled conditions (e.g., varying reaction temperature, catalyst load) and isolate intermediates.
- Step 2 : Use high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to characterize intermediates and byproducts.
- Step 3 : Correlate impurity formation with reaction parameters (e.g., excess acryloyl chloride leading to (E)-isomerization) .
Q. What validation parameters are critical for ensuring regulatory compliance of analytical methods targeting this compound?
- Methodological Answer : Per ICH Q2(R2), validate:
- Specificity : Resolve Impurity D from Cinacalcet and other structurally similar impurities (e.g., Cinacalcet N-Oxide) with a resolution factor ≥2.0 .
- Accuracy : Spike recovery studies (80–120%) in triplicate at LOQ, 50%, 100%, and 150% of the specification limit.
- Robustness : Test variations in column temperature (±5°C), flow rate (±10%), and mobile phase pH (±0.2) .
Q. How can researchers address discrepancies in impurity quantification between HPLC and LC-MS/MS methods?
- Methodological Answer : Discrepancies often arise from ion suppression in MS or UV absorbance variability. Calibrate both methods using a common reference standard and perform cross-validation via Bland-Altman analysis. For trace-level impurities (<0.1%), LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
